Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1233932-12-1
VCID: VC0173430
InChI: InChI=1S/C15H19NO3/c1-11-8-14(17)9-12(2)16(11)15(18)19-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
SMILES: CC1CC(=O)CC(N1C(=O)OCC2=CC=CC=C2)C
Molecular Formula: C15H19NO3
Molecular Weight: 261.321

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

CAS No.: 1233932-12-1

Cat. No.: VC0173430

Molecular Formula: C15H19NO3

Molecular Weight: 261.321

* For research use only. Not for human or veterinary use.

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate - 1233932-12-1

Specification

CAS No. 1233932-12-1
Molecular Formula C15H19NO3
Molecular Weight 261.321
IUPAC Name benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C15H19NO3/c1-11-8-14(17)9-12(2)16(11)15(18)19-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
Standard InChI Key VOMHDOIRSYDCPL-UHFFFAOYSA-N
SMILES CC1CC(=O)CC(N1C(=O)OCC2=CC=CC=C2)C

Introduction

Chemical Structure and Properties

Molecular Identity and Nomenclature

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is formally categorized as a piperidine derivative with a ketone functionality at position 4 and methyl substituents at positions 2 and 6. The compound features a benzyl carboxylate group attached to the nitrogen atom of the piperidine ring. This structure gives the molecule distinctive chemical and physical properties that differentiate it from related compounds. The compound is registered in chemical databases with specific identifiers that facilitate its recognition and study in scientific literature and chemical repositories .

The compound is known by several synonyms and identifiers which are essential for proper referencing in scientific literature and chemical databases:

  • IUPAC Name: Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

  • CAS Registry Number: 1233932-12-1

  • Alternate names: 1-Piperidinecarboxylic acid, 2,6-dimethyl-4-oxo-, phenylmethyl ester; Benzyl2,6-dimethyl-4-oxopiperidine-1-carboxylate

  • Database identifier: SCHEMBL4052931

  • PubChem CID: 68894253

Physical and Chemical Characteristics

The physical and chemical properties of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate determine its behavior in various environments and its potential for chemical modifications. The molecular weight of this compound is 261.32 g/mol, which places it in the medium molecular weight range for organic compounds with pharmaceutical potential. The molecular formula C15H19NO3 indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions that define its elemental composition .

The compound contains several functional groups that contribute to its chemical reactivity:

  • A piperidine ring, which serves as the core structure

  • A ketone (C=O) group at position 4 of the piperidine ring

  • Methyl groups at positions 2 and 6, which influence steric properties

  • A carbamate functional group (N-C(=O)-O) connecting the piperidine nitrogen to the benzyl group

  • A benzyl group, which provides aromatic character to part of the molecule

The presence of these functional groups creates multiple sites for potential chemical reactions, including nucleophilic additions to the ketone, modifications of the carbamate group, and transformations involving the benzyl moiety.

Structural Analysis and Conformational Properties

Structural Features

Synthetic Approaches and Chemical Reactivity

Reaction Mechanisms and Chemical Behavior

The presence of multiple functional groups in Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate creates several centers for potential chemical reactions. The ketone group at position 4 can participate in nucleophilic addition reactions, reduction to form alcohols, or condensation reactions with appropriate partners. The carbamate linkage to the benzyl group represents another reactive site that can undergo hydrolysis under certain conditions or participate in transesterification reactions .

Analytical Characterization

Spectroscopic Properties

Characterization of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate typically involves various spectroscopic techniques that provide structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the aromatic protons of the benzyl group, the methylene protons connecting the benzyl and carboxylate groups, the methyl protons at positions 2 and 6, and the remaining protons of the piperidine ring .

Infrared (IR) spectroscopy would display characteristic absorption bands for the carbonyl groups (both the ketone at position 4 and the carboxylate carbonyl), as well as for the C-N, C-O, and aromatic C-C bonds. Mass spectrometry would provide molecular weight confirmation and fragmentation patterns specific to the structural features of the compound .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) serves as a valuable technique for assessing the purity of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate and separating it from potential synthesis impurities or degradation products. The retention time of the compound in various HPLC systems would depend on its interaction with the stationary phase and mobile phase, which is influenced by its polarity, molecular size, and other physicochemical properties .

Data Comparison and Analysis

Structural Comparison with Related Compounds

Understanding the unique characteristics of Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate benefits from comparative analysis with structurally related compounds. The following table summarizes key differences between this compound and related molecules:

PropertyBenzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylateBenzyl 2,2-dimethyl-4-oxopiperidine-1-carboxylateN-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester
Molecular FormulaC15H19NO3C15H19NO3C15H19NO3
Molecular Weight261.32 g/mol261.32 g/mol261.32 g/mol
CAS Number1233932-12-1132644-87-2Not specified in sources
Methyl Position2,6-dimethyl2,2-dimethylNo methyl groups
Ketone Position4-oxo4-oxo3-oxo
CarboxylateBenzyl carboxylate at NBenzyl carboxylate at NEthyl carboxylate at position 4

This comparison highlights that despite sharing the same molecular formula and weight, these compounds differ significantly in their substitution patterns, which leads to distinct three-dimensional structures and potentially different chemical and biological properties .

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